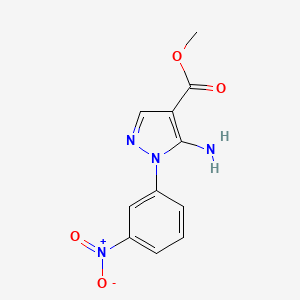![molecular formula C16H20N2O2 B6344883 Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate CAS No. 2021218-28-8](/img/structure/B6344883.png)
Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate can be deduced from its name. The “5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate” part indicates a pyrazole ring (a five-membered ring with two nitrogen atoms) with a carboxylate group at the 3-position, a phenyl group at the 5-position, and a 2-methylpropyl group at the 4-position of the phenyl ring. The “Ethyl” part indicates an ethyl group attached to the carboxylate group .Applications De Recherche Scientifique
Ethyl 5-[4-(2-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatepropyl)phenyl]-1H-pyrazole-3-carboxylate has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters. It has also been used to study the effects of enzyme inhibitors on MAO-A activity. In addition, it has been used to study the effects of inhibitors on the activity of other enzymes, such as tyrosine hydroxylase, tryptophan hydroxylase, and phenylalanine hydroxylase.
Mécanisme D'action
The mechanism of action of Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate 5-[4-(2-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatepropyl)phenyl]-1H-pyrazole-3-carboxylate is not fully understood. However, it is believed that the compound acts as an inhibitor of monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters. The compound binds to the active site of MAO-A and prevents the enzyme from breaking down neurotransmitters. In addition, the compound may also act as an inhibitor of other enzymes involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 5-[4-(2-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatepropyl)phenyl]-1H-pyrazole-3-carboxylate are not fully understood. However, it is believed that the compound acts as an inhibitor of monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters. Inhibition of MAO-A may lead to an increase in the levels of neurotransmitters in the brain, which can have a variety of effects on behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate 5-[4-(2-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatepropyl)phenyl]-1H-pyrazole-3-carboxylate in laboratory experiments include its low molecular weight, which makes it easy to handle and store; its low cost; and its wide range of applications in scientific research. However, there are also some limitations to using this compound in laboratory experiments. For example, the compound is not very stable and can degrade over time. In addition, the compound can be toxic if ingested or inhaled.
Orientations Futures
There are a number of potential future directions for research involving Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate 5-[4-(2-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatepropyl)phenyl]-1H-pyrazole-3-carboxylate. These include further investigation into the biochemical and physiological effects of the compound, as well as research into its potential use as an inhibitor of other enzymes involved in the metabolism of neurotransmitters. In addition, further research could be conducted into the potential use of the compound in drug development and other therapeutic applications. Finally, research could be conducted into the potential use of the compound as a biomarker for diseases such as Alzheimer’s and Parkinson’s.
Méthodes De Synthèse
Ethyl 5-[4-(2-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatepropyl)phenyl]-1H-pyrazole-3-carboxylate can be synthesized using a variety of methods. The most common method is the reaction of Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate 4-chloro-5-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatephenylpyrazole-3-carboxylate with 2-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatepropyl bromide in the presence of a base such as sodium hydroxide. This reaction yields the desired product in excellent yields. Other methods for the synthesis of this compound 5-[4-(2-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatepropyl)phenyl]-1H-pyrazole-3-carboxylate include the reaction of this compound 4-chloro-5-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatephenylpyrazole-3-carboxylate with 2-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatepropyl iodide in the presence of a base such as potassium carbonate, and the reaction of this compound 4-chloro-5-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatephenylpyrazole-3-carboxylate with 2-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatepropyl chloroformate in the presence of a base such as sodium hydroxide.
Propriétés
IUPAC Name |
ethyl 3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-20-16(19)15-10-14(17-18-15)13-7-5-12(6-8-13)9-11(2)3/h5-8,10-11H,4,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVZWAOUTRTAGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl (2Z)-2-chloro-2-[2-(2-chloro-4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344888.png)

![Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344893.png)
![Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344899.png)
![Ethyl 5-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B6344901.png)